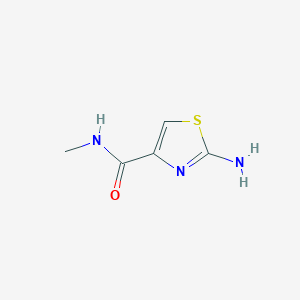

2-amino-N-methyl-1,3-thiazole-4-carboxamide

Description

The exact mass of the compound 2-amino-N-methyl-1,3-thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-amino-N-methyl-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-methyl-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-methyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOSKWMFWUTTAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654700 |

Source

|

| Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827588-55-6 |

Source

|

| Record name | 2-Amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methyl-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-amino-N-methyl-1,3-thiazole-4-carboxamide

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, a molecule of significant interest built upon the privileged 2-aminothiazole scaffold. The 2-aminothiazole core is a cornerstone in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the molecule's fundamental chemical properties, provides detailed synthetic protocols with mechanistic justifications, explores its reactivity, and discusses its potential in a therapeutic context. By synthesizing data from established literature and predictive analysis, this guide serves as a foundational resource for the investigation and application of this promising heterocyclic compound.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are of paramount importance in drug discovery, and the thiazole ring is a prominent example.[2] Found in natural products like Vitamin B1 (Thiamine) and a multitude of synthetic agents, the thiazole nucleus is a versatile pharmacophore.[3] The "2-aminothiazole" moiety, in particular, is recognized as a privileged structure due to its ability to interact with a wide range of biological targets.[1][3] This scaffold is present in drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, anticancer, and anti-HIV activities.[2][3]

The subject of this guide, 2-amino-N-methyl-1,3-thiazole-4-carboxamide, combines this potent core with a carboxamide functional group, a common feature in drug candidates that enhances binding affinity and modulates pharmacokinetic properties. Analogues with a 2-amino-thiazole-4-carboxamide structure have been specifically investigated as potent anti-mitotic agents, highlighting the direct relevance of this chemical class to oncology research.[4] This document will systematically dissect its chemical nature to empower further research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its rational development. The following sections detail the known and predicted characteristics of 2-amino-N-methyl-1,3-thiazole-4-carboxamide.

Core Molecular Properties

The essential identifiers and calculated properties of the title compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-amino-1,3-thiazole-4-carboxamide | [5] |

| CAS Number | 118452-02-1 | [5] |

| Molecular Formula | C₄H₅N₃OS | [5] |

| Molecular Weight | 143.16 g/mol | [5] |

| Canonical SMILES | NC(=O)C1=CSC(N)=N1 | [5] |

| InChIKey | YSNYFPFEBBRSHS-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification and purity assessment. While experimental spectra for this specific compound are not widely published, a robust profile can be predicted based on its functional groups and data from closely related analogues.[6][7][8]

Caption: Chemical structure of the title compound.

Nuclear Magnetic Resonance (NMR) provides the definitive map of a molecule's carbon-hydrogen framework.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~7.5 - 7.8 | Singlet (s) | C5-H proton on the electron-deficient thiazole ring. |

| ~7.2 | Broad Singlet (br s) | Two protons of the C2-NH₂ group; exchangeable with D₂O. | |

| ~7.0 | Broad Singlet (br s) | One proton of the amide N-H; exchangeable with D₂O. | |

| ~2.8 | Doublet (d) | Three protons of the N-CH₃ group, coupled to the amide N-H. | |

| ¹³C NMR | ~168 | Singlet | C2 carbon (guanidinic carbon of the amino group). |

| ~163 | Singlet | C=O carbon of the amide. | |

| ~145 | Singlet | C4 carbon of the thiazole ring. | |

| ~115 | Singlet | C5 carbon of the thiazole ring. | |

| ~26 | Singlet | N-CH₃ carbon. |

Causality Note: The deshielding of the C5-H proton is a direct consequence of the electron-withdrawing nature of the thiazole ring's sulfur and nitrogen atoms and the adjacent carboxamide group. The broadness of the N-H signals is typical due to quadrupole broadening and chemical exchange.

IR spectroscopy identifies the key functional groups, while MS confirms the molecular weight and provides fragmentation data.

| Technique | Predicted Key Signals | Functional Group Assignment |

| IR (cm⁻¹) | 3400-3200 (multiple bands) | N-H stretching (primary amine and secondary amide). |

| ~1660 | C=O stretching (Amide I band). | |

| ~1620 | N-H bending (amine scissoring). | |

| ~1550 | C=N stretching (thiazole ring). | |

| MS (m/z) | 143 [M]⁺ | Molecular ion peak. |

| 114 | Loss of N-methyl group (-CH₃N). | |

| 86 | Cleavage of the carboxamide side chain. |

Synthesis and Purification Protocol

The synthesis of 2-aminothiazole derivatives is well-established, most commonly employing the Hantzsch thiazole synthesis or variations thereof.[6] The most logical and field-proven approach for the title compound involves a two-step process starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection points to 2-amino-1,3-thiazole-4-carboxylic acid (or its ethyl ester) and methylamine as the immediate precursors. The key transformation is a standard amide bond formation. The carboxylic acid precursor itself can be synthesized from ethyl 3-bromo-2-oxopropanoate and thiourea.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful isolation of the intermediate ester confirms the viability of the core synthesis before proceeding to the final, more valuable step.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

Rationale: This step utilizes a modified Hantzsch synthesis. Ethyl 3-bromo-2-oxopropanoate provides the C4-C5 and carboxylate backbone, while thiourea acts as the N-C-S component to form the heterocyclic ring. Ethanol is a suitable solvent that dissolves both reactants and facilitates the reaction upon heating.

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol (100 mL).

-

Reaction: Stir the suspension until the thiourea is partially dissolved. Add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Workup: After completion, cool the mixture to room temperature. A precipitate of the product should form. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid product, wash with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove unreacted starting materials.

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield a crystalline solid.

Step 2: Amidation to 2-amino-N-methyl-1,3-thiazole-4-carboxamide

-

Rationale: This step involves the direct aminolysis of the ester with methylamine. Using an aqueous solution of methylamine in a sealed vessel is a standard and effective method for this transformation, as the pressure buildup drives the reaction to completion.

-

Setup: In a sealed pressure vessel, suspend the ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) from Step 1 in a 40% aqueous solution of methylamine (5-10 eq).

-

Reaction: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 12-18 hours. The reaction must be performed in a well-ventilated fume hood.

-

Workup: Cool the vessel to room temperature before carefully opening. A solid precipitate of the product is expected.

-

Isolation: Filter the solid product and wash thoroughly with cold water to remove excess methylamine and other water-soluble impurities.

-

Purification: Dry the solid under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification via flash column chromatography on silica gel (using a dichloromethane/methanol gradient) can be employed.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of 2-amino-N-methyl-1,3-thiazole-4-carboxamide is governed by its three key functional components: the exocyclic amino group, the thiazole ring, and the N-methylcarboxamide side chain.

-

C2-Amino Group: This is the most nucleophilic site on the molecule. It readily undergoes acylation, sulfonylation, and alkylation.[9] This reactivity is crucial for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. For example, reaction with various acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine would yield N-substituted derivatives.[10]

-

Thiazole Ring: The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic aromatic substitution is modulated by the strongly activating amino group at C2 and the deactivating carboxamide group at C4. Substitution, if it occurs, would be directed to the C5 position.

-

N-Methylcarboxamide: The amide bond is generally robust. It can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic or basic conditions with prolonged heating, though this is not a typical synthetic transformation.

Reactivity Hotspot Diagram

Sources

- 1. excli.de [excli.de]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

- 5. 2-AMINO-1,3-THIAZOLE-4-CARBOXAMIDE | CAS 118452-02-1 [matrix-fine-chemicals.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-amino-N-methyl-1,3-thiazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents.[1][2] Its inherent ability to engage with a wide array of biological targets has cemented its status as a "privileged structure" in drug discovery. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet broadly representative, derivative: 2-amino-N-methyl-1,3-thiazole-4-carboxamide. While direct studies on this particular molecule are nascent, this document will extrapolate from the extensive research on the 2-aminothiazole class to illuminate high-probability targets and provide robust, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of this promising chemical entity.

The 2-Aminothiazole Scaffold: A Privileged Framework in Drug Discovery

The 2-aminothiazole motif is a five-membered heterocyclic ring system containing nitrogen and sulfur, which imparts a unique combination of physicochemical properties that are highly advantageous for drug design.[3] This scaffold is prevalent in a diverse range of biologically active compounds, demonstrating a remarkable versatility in targeting various protein families.[1][2] Clinically relevant examples include the multi-kinase inhibitor dasatinib and the PI3K inhibitor alpelisib, underscoring the therapeutic success of this chemical class in oncology.[1] The broad spectrum of activities associated with 2-aminothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, makes this scaffold a fertile ground for the discovery of novel therapeutics.[2][4]

Potential Therapeutic Targets in Oncology

The antiproliferative activity of 2-aminothiazole derivatives is well-documented, with numerous studies highlighting their ability to modulate key players in cancer cell growth and survival.[1][2][5]

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division, making them a validated target for anticancer therapy.[1] Several 2-aminothiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

-

Principle: Tubulin polymerization is monitored by the increase in turbidity (absorbance at 340 nm) or fluorescence of a reporter dye that binds to polymerized microtubules.

-

Materials:

-

Purified bovine or porcine tubulin (>99% pure)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compound (2-amino-N-methyl-1,3-thiazole-4-carboxamide) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

-

Negative control (vehicle)

-

96-well microplate (clear for absorbance, black for fluorescence)

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP (1 mM).

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the tubulin solution to the wells.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis: Plot the change in absorbance/fluorescence over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition. Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The 2-aminothiazole scaffold has been successfully employed to develop potent inhibitors of several kinase families.

CDKs are key drivers of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[6] 2-Aminothiazole derivatives have been identified as potent inhibitors of CDK2.[7]

Experimental Protocol: CDK2/Cyclin A Kinase Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A complex.

-

Principle: The assay quantifies the amount of ADP produced from the kinase reaction using a luciferase-based system (e.g., ADP-Glo™ Kinase Assay).

-

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate peptide (e.g., a peptide derived from Histone H1)

-

ATP

-

Kinase assay buffer

-

Test compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well microplate

-

Luminometer

-

-

Procedure:

-

Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme, substrate peptide, and kinase assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ protocol.

-

-

Data Analysis: Determine the percent inhibition of kinase activity at each compound concentration and calculate the IC₅₀ value.

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have shown inhibitory activity against Aurora kinases.[8]

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. The 2-aminothiazole scaffold is present in some VEGFR inhibitors.

Experimental Workflow: Kinase Inhibition Profiling

Caption: Workflow for kinase inhibitor profiling.

Carbonic Anhydrase IX

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8] Sulfonamide derivatives of 2-aminothiazole have been investigated as CAIX inhibitors.[1]

Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay

This is a spectrophotometric assay based on the hydration of CO₂.

-

Principle: The assay measures the esterase activity of CAIX using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored by the increase in absorbance at 400 nm.

-

Materials:

-

Recombinant human CAIX

-

p-Nitrophenyl acetate (p-NPA)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the CAIX enzyme to the wells.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding the p-NPA substrate.

-

Measure the absorbance at 400 nm at regular intervals.

-

-

Data Analysis: Calculate the initial reaction rates and determine the percent inhibition at each compound concentration to calculate the IC₅₀ value.

Potential Antimicrobial and Antifungal Targets

The 2-aminothiazole scaffold is a component of several antimicrobial and antifungal agents.[2][9]

Bacterial Cell Wall Synthesis

The 2-aminothiazole moiety is a key structural feature of many third-generation cephalosporin antibiotics, which inhibit bacterial cell wall synthesis.

Fungal Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a major target for antifungal drugs.[5] Some 2-aminothiazole derivatives have been shown to inhibit ergosterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

-

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

Positive control antibiotic/antifungal

-

96-well microplate

-

Incubator

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.

-

Potential Anti-inflammatory Targets

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. 2-Aminothiazole derivatives have demonstrated anti-inflammatory properties.[2]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the biosynthesis of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[2] Some 2-aminothiazole derivatives have shown inhibitory activity against both COX-2 and 5-LOX.[2][8]

Experimental Protocol: COX-2 Inhibition Assay

-

Principle: This assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric or colorimetric probe.

-

Materials:

-

Recombinant human COX-2

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Test compound

-

Assay buffer

-

96-well plate

-

Fluorometer or spectrophotometer

-

-

Procedure:

-

Add the test compound and COX-2 enzyme to the wells.

-

Incubate for a defined period.

-

Initiate the reaction by adding arachidonic acid and the probe.

-

Measure the fluorescence or absorbance over time.

-

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Potential Neuroprotective Targets

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. Some 2-aminothiazole derivatives have shown promise as neuroprotective agents.

Cholinesterases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. 2-Aminothiazole derivatives have been shown to inhibit both AChE and BChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9]

-

Materials:

-

AChE enzyme

-

Acetylthiocholine iodide (substrate)

-

DTNB

-

Assay buffer (e.g., phosphate buffer, pH 8.0)

-

Test compound

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Add the test compound, DTNB, and AChE enzyme to the wells.

-

Pre-incubate for a short period.

-

Initiate the reaction by adding the substrate.

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis: Calculate the reaction rates and determine the percent inhibition to calculate the IC₅₀ value.

Monoamine Oxidase (MAO)

MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects. 2-Thiazolylhydrazines, derived from 2-aminothiazole, have shown MAO inhibitory activity.[11]

Signaling Pathway: MyD88-Dependent Toll-Like Receptor Signaling

Caption: Simplified MyD88-dependent TLR signaling pathway.

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. This guide has outlined the most probable therapeutic targets for 2-amino-N-methyl-1,3-thiazole-4-carboxamide based on the extensive literature on this chemical class. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's biological activity. Future research should focus on a comprehensive screening of this molecule against the targets detailed herein, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising 2-aminothiazole derivative.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

- 2-aminothiazole derivative, preparation method, and use - Google P

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Institutes of Health. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

-

Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]

-

Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

-

MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. PubMed. [Link]

-

2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. National Institutes of Health. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]

-

Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. [Link]

-

Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. PubMed Central. [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

-

Development of novel aminothiazole-comprising 5-LO inhibitors. PubMed. [Link]

-

Monoamine oxidase inhibitor. Wikipedia. [Link]

-

Tubulin polymerization inhibitors - Articles. BioWorld. [Link]

-

Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PubMed Central. [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. promega.com [promega.com]

- 5. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. actascientific.com [actascientific.com]

- 8. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells | MDPI [mdpi.com]

- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery and Beyond

Introduction: The Enduring Legacy of a Versatile Heterocycle

The 2-aminothiazole moiety is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in biologically active compounds across a wide spectrum of therapeutic areas.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the design of novel drugs, owing to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[2] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] This in-depth guide explores the discovery, history, and synthetic evolution of 2-aminothiazole compounds, providing a technical overview for researchers and professionals in the field of drug development.

The Genesis of a Scaffold: The Hantzsch Synthesis

The history of 2-aminothiazoles is inextricably linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a straightforward and elegant method for the synthesis of thiazole derivatives, a reaction that now bears his name: the Hantzsch thiazole synthesis.[5][6] This condensation reaction between an α-haloketone and a thiourea derivative remains one of the most fundamental and widely employed methods for constructing the 2-aminothiazole core.[7]

The enduring utility of the Hantzsch synthesis lies in its reliability and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 2-aminothiazole ring.[5]

Caption: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: A Classic Approach to 2-Aminothiazole Synthesis

The following protocol outlines a conventional method for the synthesis of 4-aryl-2-aminothiazoles, a common class of derivatives, based on the Hantzsch reaction.[5]

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[8]

-

Add 10 mL of ethanol to the flask.[8]

-

Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.[8]

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

This foundational protocol has been adapted and modified over the years to improve yields, reduce reaction times, and employ more environmentally friendly conditions.[9]

The Biological Significance and Therapeutic Landscape of 2-Aminothiazoles

The 2-aminothiazole scaffold is a prolific pharmacophore, forming the structural core of numerous clinically approved drugs and a vast library of investigational compounds.[3] Its widespread biological activity stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bonds and other interactions with protein targets.

| Therapeutic Area | Biological Activity | Example Compounds/Targets |

| Oncology | Kinase Inhibition | Dasatinib, Alpelisib[3][10] |

| Infectious Diseases | Antibacterial, Antifungal | Sulfathiazole (historical)[4] |

| Inflammatory Diseases | Anti-inflammatory | MyD88 inhibitors[11] |

| Neurological Disorders | Neuroprotective, Antiprion | Investigational compounds[12] |

| Other | Antiviral, Anticonvulsant, Antidiabetic | Various derivatives[3] |

A Deeper Dive into Anticancer Applications:

The most significant impact of 2-aminothiazoles in modern medicine is arguably in the field of oncology.[3] The scaffold is a key component of several targeted cancer therapies. For instance, Dasatinib , a potent inhibitor of multiple tyrosine kinases, is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10] Alpelisib , another notable example, is a selective inhibitor of the PI3Kα isoform and is approved for the treatment of certain types of breast cancer.[3] The success of these drugs has spurred extensive research into novel 2-aminothiazole derivatives targeting various kinases and other signaling pathways implicated in cancer progression.[13]

The "Privileged Structure" vs. "Toxicophore" Dichotomy

While the 2-aminothiazole moiety is celebrated as a privileged scaffold in drug design, it is not without its potential liabilities.[1] The term "toxicophore" has been applied to this structural motif due to its potential for metabolic activation into reactive species that can covalently bind to macromolecules, leading to toxicity.[1] This duality necessitates a careful and nuanced approach during the drug development process.

Causality Behind Experimental Choices in Drug Design:

-

Exploiting the Privileged Nature: Medicinal chemists often incorporate the 2-aminothiazole core into new molecular designs to leverage its proven ability to interact with a wide range of biological targets.[2] Structure-activity relationship (SAR) studies have generated a wealth of data guiding the strategic placement of substituents on the thiazole ring to enhance potency and selectivity for a desired target.[12]

-

Mitigating Toxicophore Risk: To address the potential for metabolic activation, researchers employ several strategies. These include:

-

Blocking sites of metabolism: Introducing substituents at positions prone to metabolic oxidation can prevent the formation of reactive metabolites.

-

Modulating electronic properties: Altering the electronic nature of the ring and its substituents can influence the metabolic fate of the compound.

-

Early-stage toxicity screening: In vitro and in vivo assays are conducted early in the drug discovery pipeline to identify and deprioritize compounds with unfavorable toxicity profiles.

-

The successful development of 2-aminothiazole-containing drugs demonstrates that the potential for toxicity can be effectively managed through rational drug design and rigorous preclinical evaluation.

Caption: A simplified workflow for the development of 2-aminothiazole-based drugs.

Conclusion: The Future is Bright for 2-Aminothiazoles

From its humble beginnings in Arthur Hantzsch's laboratory, the 2-aminothiazole scaffold has evolved into a powerhouse of medicinal chemistry. Its synthetic accessibility, coupled with its remarkable biological versatility, ensures its continued relevance in the quest for new and improved therapeutics. While the potential for toxicity requires careful consideration, the wealth of knowledge accumulated over more than a century of research provides a solid foundation for the rational design of safe and effective 2-aminothiazole-based drugs. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly continue to be a source of innovative medicines for generations to come.

References

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Available from: [Link]

-

Petzer, J. P. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Mini reviews in medicinal chemistry, 20(15), 1489–1503. Available from: [Link]

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed, 33469255. Available from: [Link]

-

Khalifa, M. E., & Abdel-Hafez, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1466. Available from: [Link]

-

Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9348–9360. Available from: [Link]

-

European Patent Office. (1992). Process of producing 2-aminothiazole. EP 0482607 A1. Available from: [Link]

-

Ghaemmaghami, S., May, B. C., Renslo, A. R., & Prusiner, S. B. (2012). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 55(21), 9471–9479. Available from: [Link]

- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Khalifa, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]

-

Nevagi, R. J., & Dighe, S. N. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

-

ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

-

Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available from: [Link]

-

Garcia, C. D., et al. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(3), 161-165. Available from: [Link]

-

ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. data.epo.org [data.epo.org]

- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-Aminothiazole Derivatives

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, remains a primary and efficient method for constructing this privileged heterocyclic system.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction. It covers the underlying mechanism, offers detailed experimental protocols for various methodologies, discusses key optimization parameters, and provides insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of 2-Aminothiazoles

Heterocyclic compounds containing nitrogen and sulfur atoms are of significant interest in drug discovery due to their wide range of pharmacological activities.[4] Among these, the 2-aminothiazole moiety is particularly prominent. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous approved drugs and clinical candidates. The development of efficient and scalable synthetic routes to novel 2-aminothiazole derivatives is therefore a critical endeavor in medicinal chemistry.

The Hantzsch synthesis, first reported in 1887, is a condensation reaction between an α-halocarbonyl compound and a thiourea-containing reactant.[1][5] Its enduring popularity stems from its reliability, broad substrate scope, and the relative accessibility of the starting materials. This guide will explore both classical and modern iterations of this important transformation.

Reaction Mechanism and Rationale

The Hantzsch synthesis of 2-aminothiazoles is a well-established process that proceeds through a distinct sequence of nucleophilic attack, cyclization, and dehydration.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This step, an S-alkylation, forms a key intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic 2-aminothiazole ring.

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

The choice of an α-haloketone is critical; α-bromoketones are commonly used due to their optimal reactivity, balancing stability with a good leaving group (bromide). The thiourea component can be substituted to introduce diversity at the 2-amino position of the final product.

Experimental Protocols

This section details several protocols for the Hantzsch synthesis, ranging from a conventional solution-phase method to more contemporary, greener alternatives.

Protocol 1: Conventional Synthesis of 4-Aryl-2-aminothiazoles in Solution

This protocol is a classic and reliable method suitable for many standard syntheses.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted α-bromoacetophenone in ethanol.

-

Add thiourea to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

-

If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.[6]

-

Filter the resulting solid, wash with cold water and ethanol, and dry to obtain the crude 2-aminothiazole derivative.

-

Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Protocol 2: One-Pot, Catalyst-Assisted Synthesis under Conventional Heating or Ultrasonic Irradiation

This modern approach offers advantages in terms of efficiency, reaction time, and environmental impact.[7] It is particularly useful for multi-component reactions.

Materials:

-

α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1.0 eq)

-

Thiourea (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Silica-supported tungstosilisic acid (SiW·SiO₂) catalyst (15 mol%)[7]

-

Ethanol/Water (1:1 v/v)

Procedure:

-

Combine the α-haloketone, thiourea, substituted benzaldehyde, and SiW·SiO₂ catalyst in a suitable reaction vessel.[7]

-

Add the ethanol/water solvent mixture.

-

Method A (Conventional Heating): Heat the mixture with stirring at 65 °C for 2-3.5 hours.[7]

-

Method B (Ultrasonic Irradiation): Place the vessel in an ultrasonic bath at room temperature for 1.5-2 hours.[7]

-

Monitor the reaction by TLC.

-

After completion, filter the hot solution to recover the solid catalyst. The catalyst can be washed, dried, and reused.

-

Allow the filtrate to cool, which should induce precipitation of the product.

-

Collect the solid by filtration, wash with ethanol, and dry.

Process Optimization and Key Parameters

The success of the Hantzsch synthesis often hinges on the careful selection of reaction conditions. The following table summarizes the impact of various parameters on yield, based on literature data.[7]

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Water | 15 | 100 | 6 | 45 |

| 2 | Methanol | 15 | 60 | 4 | 55 |

| 3 | Ethanol | 15 | 65 | 2 | 87 |

| 4 | 1-Butanol | 15 | 110 | 6 | 60 |

| 5 | Ethanol/Water (1:1) | - | 65 | 7 | 50 |

| 6 | Ethanol/Water (1:1) | 5 | 65 | 2 | 74 |

| 7 | Ethanol/Water (1:1) | 10 | 65 | 2 | 79 |

| 8 | Ethanol/Water (1:1) | 15 | 65 | 2 | 87 |

Causality behind Experimental Choices:

-

Solvent: The choice of solvent significantly impacts reaction rate and yield. Protic solvents like ethanol are often preferred as they can solvate the ionic intermediates. A mixture of ethanol and water can be particularly effective, providing a balance of polarity and facilitating dissolution of both organic and inorganic reagents, often leading to higher yields.[7]

-

Catalyst: While the Hantzsch reaction can proceed without a catalyst, acidic catalysts can accelerate the dehydration step. Heterogeneous catalysts like silica-supported tungstosilisic acid are advantageous as they are easily recoverable and reusable, aligning with green chemistry principles.[7] Increasing the catalyst loading up to an optimal point (e.g., 15 mol%) can enhance the yield, beyond which no significant improvement is observed.[7]

-

Temperature and Method: Conventional heating is effective, but alternative energy sources like ultrasonic irradiation can dramatically reduce reaction times and often improve yields by promoting efficient mixing and mass transfer.[7][8]

-

Reaction Conditions (pH): While typically run under neutral or slightly acidic conditions, conducting the Hantzsch synthesis in strongly acidic media can alter the regioselectivity, especially with N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9]

Experimental Workflow and Troubleshooting

A systematic approach to the experimental workflow is essential for reproducibility.

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Common Issues:

-

Low or No Yield:

-

Cause: Inactive α-haloketone (decomposed).

-

Solution: Verify the purity of the starting material or synthesize it fresh.

-

Cause: Insufficient heating or reaction time.

-

Solution: Increase reaction temperature or extend the reaction time, monitoring closely by TLC.

-

-

Formation of Side Products:

-

Cause: Self-condensation of the α-haloketone.

-

Solution: Use a slight excess of thiourea and ensure efficient mixing.

-

Cause: Incorrect pH for the desired isomer.

-

Solution: For standard 2-aminothiazoles, avoid strongly acidic conditions.[9]

-

-

Difficulty in Product Isolation:

-

Cause: Product is highly soluble in the reaction solvent.

-

Solution: Concentrate the solvent under reduced pressure and/or add an anti-solvent to induce precipitation.

-

Cause: Product is an oil.

-

Solution: Attempt purification by column chromatography.

-

Conclusion

The Hantzsch thiazole synthesis is a powerful and adaptable tool for the synthesis of medicinally important 2-aminothiazole derivatives. By understanding the reaction mechanism and the influence of key parameters such as solvent, catalyst, and energy input, researchers can effectively optimize this reaction for their specific needs. The protocols provided herein offer a solid foundation for both traditional and modern approaches to this classic transformation, enabling the efficient generation of diverse compound libraries for drug discovery and development. While the 2-aminothiazole core is a privileged structure, it is also important for researchers to be aware of its potential classification as a toxicophore, warranting careful consideration in drug design.[10]

References

- Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers - Benchchem. (n.d.).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. (n.d.).

- Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.).

- 2-Aminothiazole: synthesis, biological activities and toxicity - ChemicalBook. (2023).

- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. - R Discovery. (2021).

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. (2020).

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-N-methyl-1,3-thiazole-4-carboxamide as a Chemical Probe for Investigating Microtubule Dynamics

I. Introduction and Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this class, derivatives of 2-amino-1,3-thiazole-4-carboxamide have emerged as compounds of significant interest, particularly for their potential as antineoplastic agents. This document provides detailed application notes for the use of 2-amino-N-methyl-1,3-thiazole-4-carboxamide as a chemical probe, leveraging insights from closely related analogues to propose a mechanism of action and guide experimental design.

Based on structure-activity relationships within the 2-amino-thiazole-4-carboxamide family, it is hypothesized that 2-amino-N-methyl-1,3-thiazole-4-carboxamide functions as an anti-mitotic agent by inhibiting tubulin polymerization .[4] This mode of action is shared by a class of highly potent cytotoxic agents, the tubulysins, and their less complex analogues, making this compound a valuable tool for studying the cellular processes governed by microtubule dynamics.[4]

These application notes are designed for researchers in cell biology, cancer biology, and drug discovery. The protocols herein provide a framework for validating the proposed mechanism of action and for utilizing this chemical probe to investigate the roles of microtubule integrity in various cellular contexts.

II. Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-amino-N-methyl-1,3-thiazole-4-carboxamide is presented below.

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₇N₃OS | Calculated |

| Molecular Weight | 157.19 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Solubility | Soluble in DMSO, DMF, and methanol | Experimental determination recommended |

| Storage | Store at -20°C, desiccated, and protected from light | Standard for bioactive small molecules |

Note on Preparation of Stock Solutions: For in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

III. Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and crucial for their function.

We propose that 2-amino-N-methyl-1,3-thiazole-4-carboxamide, like other members of its chemical class, binds to tubulin and disrupts microtubule dynamics.[4] This disruption can occur through several mechanisms, including the inhibition of tubulin polymerization, leading to a net depolymerization of microtubules. The consequences of this action at the cellular level are profound, primarily manifesting as a mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers apoptosis in rapidly dividing cells.

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of 2-amino-N-methyl-1,3-thiazole-4-carboxamide.

IV. Experimental Protocols

The following protocols are designed to empirically validate the proposed mechanism of action and to provide a starting point for utilizing 2-amino-N-methyl-1,3-thiazole-4-carboxamide as a chemical probe.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of 2-amino-N-methyl-1,3-thiazole-4-carboxamide on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye as microtubules form. An inhibitor of polymerization will reduce the rate and extent of this signal increase.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock in water)

-

Glycerol

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for inhibition)

-

2-amino-N-methyl-1,3-thiazole-4-carboxamide

-

96-well, clear bottom, black microplates

-

Temperature-controlled microplate reader capable of reading fluorescence or absorbance

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare a 2X Assay Buffer: General Tubulin Buffer with 2 mM GTP and 10% glycerol.

-

Prepare serial dilutions of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, paclitaxel, and nocodazole in 1X Assay Buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

On ice, add 50 µL of the 2X Assay Buffer containing the test compounds or controls to the wells of a pre-chilled 96-well plate.

-

Add 50 µL of the 4 mg/mL tubulin solution to each well to initiate the reaction. The final tubulin concentration will be 2 mg/mL.

-

Mix gently by pipetting.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance or fluorescence as a function of time for each concentration of the test compound.

-

Calculate the initial rate of polymerization (Vmax) and the maximal polymer mass for each condition.

-

Determine the IC₅₀ value of 2-amino-N-methyl-1,3-thiazole-4-carboxamide for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

-

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of 2-amino-N-methyl-1,3-thiazole-4-carboxamide on cultured cancer cells.[4]

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting formazan crystals can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2-amino-N-methyl-1,3-thiazole-4-carboxamide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-amino-N-methyl-1,3-thiazole-4-carboxamide in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

-

Protocol 3: Immunofluorescence Microscopy of Microtubules

Objective: To visualize the effects of 2-amino-N-methyl-1,3-thiazole-4-carboxamide on the microtubule network in cells.

Materials:

-

Cells grown on glass coverslips

-

2-amino-N-methyl-1,3-thiazole-4-carboxamide

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with 2-amino-N-methyl-1,3-thiazole-4-carboxamide at its IC₅₀ and 10x IC₅₀ concentrations for a relevant time period (e.g., 16-24 hours). Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Expected Results: In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with an effective concentration of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, a diffuse tubulin staining and a disruption of the microtubule network are expected.

Experimental Workflow Visualization

Caption: A logical workflow for the validation of the chemical probe.

V. Data Interpretation and Troubleshooting

| Experiment | Expected Outcome for Tubulin Inhibitor | Troubleshooting Tips |

| Tubulin Polymerization Assay | Dose-dependent decrease in the rate and extent of polymerization. | No Inhibition: Check compound solubility and stability in the assay buffer. Verify the activity of tubulin with a known inhibitor like nocodazole. |

| Cell Viability Assay | Dose-dependent decrease in cell viability. | Low Potency: Ensure the chosen cell line is sensitive to anti-mitotic agents. Increase incubation time. Check for compound precipitation in the culture medium. |

| Immunofluorescence Microscopy | Disrupted microtubule network, diffuse tubulin staining, and increased number of rounded, mitotic cells. | No Change in Microtubules: Increase compound concentration or treatment time. Ensure proper fixation and antibody staining. |

VI. Concluding Remarks

2-Amino-N-methyl-1,3-thiazole-4-carboxamide is a promising chemical probe for the study of microtubule-dependent cellular processes. The protocols outlined in this document provide a robust framework for researchers to validate its proposed mechanism as a tubulin polymerization inhibitor and to subsequently employ it in their own experimental systems. As with any chemical probe, careful validation of its activity and specificity in the context of the biological question being addressed is paramount for generating reliable and interpretable data.

References

Sources

Application Note & Protocol: Molecular Docking of 2-amino-N-methyl-1,3-thiazole-4-carboxamide

A Senior Application Scientist's Guide to In Silico Target Interaction Analysis

This document provides a detailed protocol for conducting molecular docking studies of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, a heterocyclic compound with significant therapeutic potential, against relevant protein targets. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 2-amino-N-methyl-1,3-thiazole-4-carboxamide and its derivatives have demonstrated notable antitumor activities.[4] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This allows for the elucidation of binding mechanisms at an atomic level, guiding further drug design and optimization efforts.[6]

This application note will detail a robust and validated workflow for performing protein-ligand docking of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, with a focus on the widely used and freely available software, AutoDock Vina.[7]

Experimental Workflow Overview

The molecular docking process can be systematically broken down into several key stages, each critical for the accuracy and reliability of the final results.[6][8]

Caption: Molecular Docking Workflow.

Detailed Protocols

Part 1: Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand. This involves generating a 3D structure and assigning appropriate chemical properties.

Protocol:

-

Obtain Ligand Structure:

-

Acquire the 2D structure of 2-amino-N-methyl-1,3-thiazole-4-carboxamide from a chemical database such as PubChem.

-

Save the structure in a common format like SDF or MOL2.

-

-

3D Structure Generation and Energy Minimization:

-

Use software like Avogadro or the online tool ChemDoodle Web Components to generate a 3D conformation from the 2D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.

-

-

Prepare for Docking (PDBQT format):

-

Utilize AutoDock Tools (ADT) to convert the energy-minimized ligand file into the PDBQT format.[9] This format includes atomic coordinates, partial charges, and information about rotatable bonds.[9]

-

Causality: ADT assigns Gasteiger charges, which are essential for calculating electrostatic interactions, a key component of the docking scoring function. It also defines rotatable bonds, allowing for ligand flexibility during the docking simulation.[9]

-

Part 2: Protein Target Preparation

Proper protein preparation is equally critical and involves cleaning the crystal structure and preparing it for the docking calculations.

Protocol:

-

Select and Download Protein Structure:

-

Identify a suitable protein target from the Protein Data Bank (PDB). The choice of target should be based on the known or hypothesized biological activity of the ligand. For this example, we will assume a hypothetical kinase target.

-

Download the PDB file for the chosen target.

-

-

Clean the Protein Structure:

-

Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[10]

-

Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9][10]

-

Causality: Water molecules can interfere with the docking process by occupying space in the binding pocket that should be explored by the ligand. Removing the original ligand is necessary to perform a fresh docking simulation.

-

-

Prepare for Docking (PDBQT format):

-

Load the cleaned protein PDB file into AutoDock Tools.[11]

-

Add polar hydrogens to the protein.[9][11] Most PDB structures do not include hydrogen atoms, which are vital for defining hydrogen bonds.[9]

-

Merge non-polar hydrogens and assign Kollman charges.

-

Save the prepared protein as a PDBQT file.[9] This file now contains the necessary information for the AutoDock Vina calculation.[5]

-

Part 3: Molecular Docking Simulation

With the prepared ligand and protein, the next step is to define the search space for the docking and run the simulation.

Protocol:

-

Define the Binding Site (Grid Box):

-

In AutoDock Tools, define a grid box that encompasses the active site of the protein.[7]

-

If the PDB structure contained a co-crystallized ligand, the grid box should be centered on the position of that ligand.[5]

-

The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[12]

-

Causality: The grid box defines the three-dimensional space where AutoDock Vina will attempt to place the ligand. A well-defined grid box focuses the computational effort on the most relevant area of the protein, increasing the efficiency and accuracy of the docking.[5][12]

-

-

Configure and Run AutoDock Vina:

-

Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.[13]

-

The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also the likelihood of finding the optimal binding pose.[12]

-

Execute AutoDock Vina from the command line, providing the configuration file as input.[11][14]

-

Results Analysis and Interpretation

| Metric | Description | Interpretation |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. | More negative values indicate stronger binding affinity.[15] |

| RMSD (Å) | Root Mean Square Deviation from a reference structure (if available). | Lower values (typically < 2.0 Å) suggest a more accurate prediction of the binding pose.[15][16] |

| Interacting Residues | The amino acid residues in the protein that form interactions with the ligand. | Identifies key residues for binding and potential sites for mutagenesis studies.[15] |

| Interaction Types | Hydrogen bonds, hydrophobic interactions, electrostatic interactions, etc. | Provides insight into the nature of the binding forces. |

Protocol:

-

Analyze Binding Affinity and Poses:

-

AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score.

-

The pose with the lowest binding energy is typically considered the most favorable.[17]

-

-

Visualize Protein-Ligand Interactions:

-

Load the protein PDBQT file and the output ligand PDBQT file (containing the docked poses) into a visualization software like PyMOL or BIOVIA Discovery Studio.

-

Analyze the interactions between the ligand and the protein's active site residues. Identify hydrogen bonds, hydrophobic contacts, and other key interactions.

-

Tools like PDBsum can be used to generate 2D diagrams of these interactions.[18][19][20]

-

Protocol Validation: Ensuring Trustworthiness

A critical step in any docking study is to validate the protocol to ensure its reliability.[21]

Protocol:

-